色氨酸-甘氨酸

描述

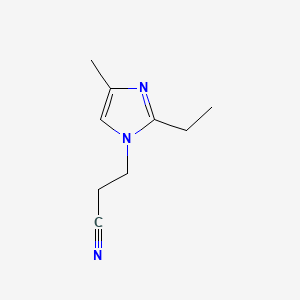

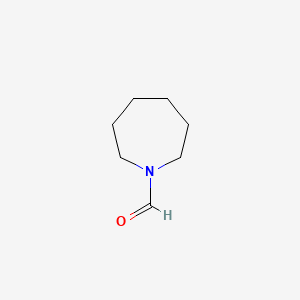

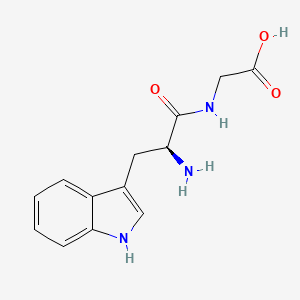

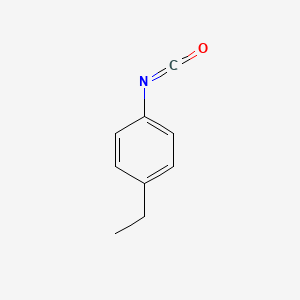

Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues. It has a role as a metabolite.

科学研究应用

食品科学中的抗氧化活性

色氨酸-甘氨酸: 已被鉴定为具有显著的抗氧化特性,在食品科学中具有高度的益处。抗氧化剂对于预防氧化应激和延长食品的保质期至关重要。 该二肽可作为天然防腐剂,增强食品的营养价值,从而减少对合成添加剂的需求 .

药物中的治疗潜力

色氨酸-甘氨酸的治疗应用范围广泛,因为它具有抗氧化能力。 研究表明,它可以提高动物模型中肝脏谷胱甘肽水平和抗氧化酶活性,表明其在治疗肝病和控制葡萄糖耐受方面具有潜在益处 .

化妆品中的抗衰老特性

在化妆品行业,色氨酸-甘氨酸可用于其抗衰老特性。 通过对抗氧化应激,它可以帮助减少皱纹和细纹的出现,从而开发出促进皮肤更健康和年轻化的护肤产品 .

抗氧化能力的调节

研究表明,色氨酸-甘氨酸可以调节抗氧化能力,这可以通过 ORAC(氧自由基吸收能力)等测定法进行测量。 这种调节对于理解该二肽如何在分子水平上抵御氧化损伤至关重要 .

在分子机制中的作用

色氨酸-甘氨酸: 参与其抗氧化活性相关的几个信号通路,包括 Keap1-Nrf2/ARE 和 AMPK/SIRT1/PGC-1α。 这些通路对于细胞防御氧化应激机制至关重要,是分子生物学研究的关键领域 .

在活性评价模型中的应用

该二肽在活性评价模型中的作用值得注意。 它用于细胞和啮齿动物模型中评估抗氧化肽的功效,这对推进生物活性化合物及其实际应用的研究至关重要 .

作用机制

Target of Action

Trp-Gly, also known as H-TRP-GLY-OH, primarily targets the Tryptophan (Trp) metabolic pathways . These pathways play a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

The compound interacts with its targets through complex metabolic pathways . The interaction results in the production of a variety of bioactive compounds that can regulate various physiological functions .

Biochemical Pathways

Trp-Gly affects three main metabolic pathways :

These pathways lead to the degradation of more than 95% of Trp into multiple bioactive compounds .

Pharmacokinetics

It is known that the metabolic stability of similar compounds is limited

Result of Action

The result of Trp-Gly’s action is the production of a variety of bioactive compounds via Trp metabolism . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action, efficacy, and stability of Trp-Gly are influenced by environmental factors. For instance, the gut microbiota and intestine mutually regulate the physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady-state conditions and during the immune response to pathogens and xenotoxins .

属性

IUPAC Name |

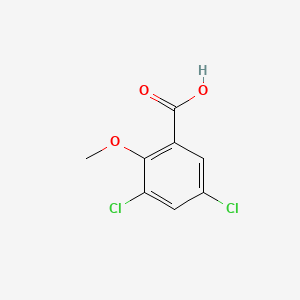

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKREHOKELZSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7360-09-0 | |

| Record name | Glycine, N-L-tryptophyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Trp-Gly?

A1: The molecular formula of Trp-Gly is C13H15N3O3. Its molecular weight is 261.28 g/mol.

Q2: What spectroscopic techniques have been used to characterize Trp-Gly?

A2: Researchers have employed various spectroscopic methods to analyze Trp-Gly, including:

- UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in Trp-Gly. [] [] []

- Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of Trp-Gly and identify potential interactions between its aromatic residues. [] []

- Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of Trp-Gly in the gas phase. [] [] []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of Trp-Gly in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []

- Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of Trp-Gly on silver surfaces and elucidate the binding modes. []

- Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of Trp-Gly and related peptides. []

Q3: How does Trp-Gly interact with DNA?

A3: Studies suggest that the tryptophan residue in Trp-Gly plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []

Q4: Does Trp-Gly show selectivity for specific DNA sequences?

A4: While Trp-Gly exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []

Q5: Does Trp-Gly interact with other molecules besides DNA?

A5: Yes, Trp-Gly has been shown to interact with other molecules, including:* Guanine: Research indicates that Trp-Gly can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that Trp-Gly adsorbs onto silver surfaces through both its carboxylate and amino groups. []

Q6: What is the biological relevance of Trp-Gly's interactions?

A6: While Trp-Gly itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.

Q7: Have there been computational studies on Trp-Gly?

A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of Trp-Gly in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.

Q8: What is known about the structure-activity relationship (SAR) of Trp-Gly and its analogs?

A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for Trp-Gly might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the Trp-Gly motif, like Trp-Gly-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []

Q9: Are there strategies to improve the stability of Trp-Gly?

A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.

Q10: What analytical methods are used to study Trp-Gly?

A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify Trp-Gly, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like Trp-Gly. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1329619.png)

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)